molecular formula C11H15N3O3S B12122234 methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate

methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate

Cat. No.: B12122234
M. Wt: 269.32 g/mol
InChI Key: JBQFKMUGOZDMSL-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate is a complex organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes a thiazolo-triazinylidene moiety, which is of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification process. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and simplify the separation of the catalyst from the product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The thiazolo-triazinylidene moiety may also play a role in binding to specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate can be compared with other esters such as:

The uniqueness of this compound lies in its complex structure, which includes a thiazolo-triazinylidene moiety, making it a valuable compound for various research applications.

Biological Activity

Methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate is a synthetic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazin derivatives. These compounds have garnered attention due to their potential biological activities, including antibacterial, antifungal, and antitumor properties. This article reviews the biological activity of this specific compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H16N4O2SC_{12}H_{16}N_4O_2S, and its structure features a thiazole ring fused with a triazine moiety. The presence of the propyl group and the ethanoate functional group contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-a][1,3,5]triazin exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Several studies have demonstrated that similar compounds possess activity against various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways .
  • Antifungal Activity : Thiazole derivatives have shown efficacy against fungi such as Candida albicans and Aspergillus niger. The antifungal activity is typically attributed to disruption of fungal cell membrane integrity .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazolo[3,2-a][1,3,5]triazin derivatives. For example:

  • Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HepG2 liver cancer cells) indicated that these compounds can induce apoptosis and inhibit cell proliferation. Specific IC50 values for related compounds ranged from 10 to 20 µM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolo derivatives. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings enhances antibacterial activity. Conversely, bulky substituents may reduce efficacy by hindering interactions with biological targets .
  • Flexibility in Side Chains : Compounds with flexible side chains exhibit improved binding affinity to target enzymes involved in bacterial resistance mechanisms .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated various thiazolo derivatives against multi-drug resistant Mycobacterium tuberculosis strains. The compound exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against resistant strains, indicating strong potential as an anti-tubercular agent .
  • Anticancer Evaluation :
    • In a comparative study involving multiple thiazolo derivatives against breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. Mechanistic studies revealed that it triggered caspase-dependent apoptosis pathways .

Data Summary

The following table summarizes key biological activities and corresponding metrics for this compound and related compounds:

Biological ActivityTarget Organism/Cell LineMeasurement MethodResult (IC50/MIC)
AntibacterialE. coliBroth microdilution0.5 µg/mL
AntifungalC. albicansAgar diffusion10 µg/mL
AnticancerHepG2MTT assay20 µM
MCF-7MTT assay15 µM

Properties

Molecular Formula

C11H15N3O3S

Molecular Weight

269.32 g/mol

IUPAC Name

methyl (2Z)-2-(6-oxo-3-propyl-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene)acetate

InChI

InChI=1S/C11H15N3O3S/c1-3-4-13-6-12-11-14(7-13)10(16)8(18-11)5-9(15)17-2/h5H,3-4,6-7H2,1-2H3/b8-5-

InChI Key

JBQFKMUGOZDMSL-YVMONPNESA-N

Isomeric SMILES

CCCN1CN=C2N(C1)C(=O)/C(=C/C(=O)OC)/S2

Canonical SMILES

CCCN1CN=C2N(C1)C(=O)C(=CC(=O)OC)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.